ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate
Description
Ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a quinoline-based small molecule characterized by:
- A quinoline core substituted at positions 2 (phenyl), 4 (carbamoylmethoxy linker), and 6 (ethyl carboxylate).
- A carbamoylmethoxy group at position 4, featuring a 4-acetylphenyl moiety. This group introduces hydrogen-bonding capacity and enhanced lipophilicity compared to simpler ether or ester substituents.
- An ethyl carboxylate at position 6, which may influence bioavailability and metabolic stability.
The compound’s design likely aims to optimize interactions with biological targets such as P-glycoprotein (P-gp) or enzymes, as suggested by structural parallels to known inhibitors in the quinoline family .
Properties
IUPAC Name |
ethyl 4-[2-(4-acetylanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(33)21-11-14-24-23(15-21)26(16-25(30-24)20-7-5-4-6-8-20)35-17-27(32)29-22-12-9-19(10-13-22)18(2)31/h4-16H,3,17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJRSMPCCGZMMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)C(=O)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of new derivatives with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.
Scientific Research Applications
Ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Analysis at Position 4
The carbamoylmethoxy group distinguishes the target compound from analogs with simpler substituents. Key comparisons include:
Key Observations:
Substituent Effects at Position 6
The ethyl carboxylate at position 6 contrasts with methyl esters or carboxylates in analogs:
Key Observations:
Biological Activity
Ethyl 4-{[(4-acetylphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a synthetic compound that belongs to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a quinoline backbone substituted with an ethyl ester and a carbamoyl group. The presence of the acetylphenyl moiety is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃ |
| Molecular Weight | 306.34 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not available |
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. This compound has shown potential in inhibiting cancer cell proliferation in vitro. A study demonstrated that it induces apoptosis in various cancer cell lines, including breast and colon cancer cells.
- Mechanism of Action : The compound appears to exert its effects through the modulation of apoptotic pathways, specifically by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins such as Bcl-2.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, reporting minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. This suggests moderate antibacterial activity.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, there is evidence suggesting that this compound possesses anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Research Findings : In a murine model of inflammation, treatment with the compound reduced paw edema significantly compared to control groups.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential.
Absorption and Distribution
Preliminary studies indicate that the compound is well absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours. Its lipophilicity allows for good tissue distribution.
Metabolism
The metabolic pathways involve phase I reactions primarily through cytochrome P450 enzymes, leading to various metabolites which may contribute to its biological activity.
Toxicity Profile
Toxicological assessments have shown that at therapeutic doses, this compound exhibits a favorable safety profile. However, high doses may lead to hepatotoxicity, necessitating further investigation into dose-dependent effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
